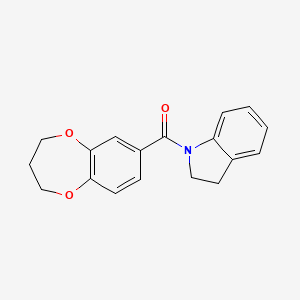
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is not fully understood. However, studies have shown that it may exert its biological effects by modulating various signaling pathways in cells. For example, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in lab experiments is its high yield and purity. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, one limitation of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its interactions with various signaling pathways in cells. Furthermore, the development of new synthetic methods for N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved biological activity and lower cost.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to obtain N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(18-17(22)15-10-7-11-20(15)3)13(2)21(19-12)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXHDHVWXEOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
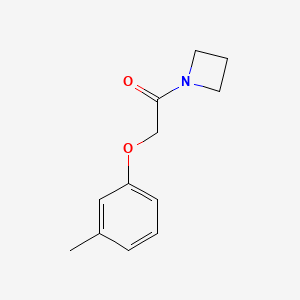
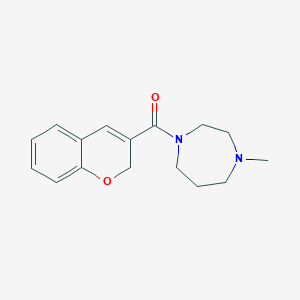

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)
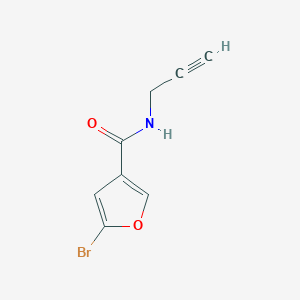

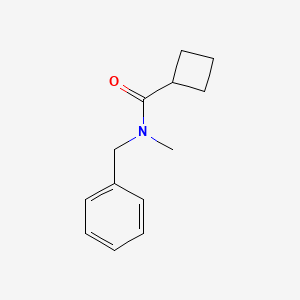
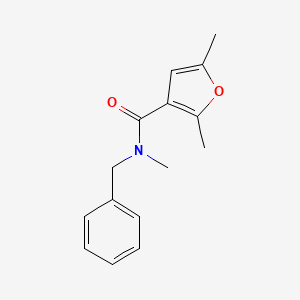
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
